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Abstract
JNJ-40929837 is a selective and orally active small molecule inhibitor of leukotriene A4

hydrolase (LTA4H). This enzyme plays a crucial, dual role in the inflammatory cascade,

catalyzing the final step in the synthesis of the potent pro-inflammatory chemoattractant

leukotriene B4 (LTB4), while also possessing aminopeptidase activity responsible for the

degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). JNJ-40929837 inhibits both

the epoxide hydrolase and aminopeptidase functions of LTA4H. While demonstrating clear

target engagement through the substantial reduction of LTB4 levels in clinical trials, JNJ-
40929837 ultimately failed to show significant clinical efficacy in the context of asthma, leading

to its discontinuation. This guide provides an in-depth overview of the mechanism of action of

JNJ-40929837, supported by available quantitative data, detailed experimental methodologies,

and visual representations of the relevant biological pathways and clinical trial design.

Core Mechanism of Action: Dual Inhibition of
Leukotriene A4 Hydrolase
JNJ-40929837 exerts its pharmacological effect by directly inhibiting the enzyme leukotriene

A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme with two distinct catalytic

activities:
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Epoxide Hydrolase Activity: LTA4H converts leukotriene A4 (LTA4) into leukotriene B4

(LTB4), a potent lipid mediator that plays a significant role in inflammation. LTB4 is a

powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to

sites of inflammation. It binds to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled

receptors on the surface of these cells, triggering a cascade of downstream signaling events

that lead to cellular activation, migration, and the release of further inflammatory mediators.

[1][2]

Aminopeptidase Activity: LTA4H is also capable of degrading the tripeptide Pro-Gly-Pro

(PGP), a chemoattractant for neutrophils that is generated from the breakdown of collagen.

[3][4] By degrading PGP, LTA4H can contribute to the resolution of inflammation.

JNJ-40929837 has been shown to inhibit both of these enzymatic functions.[5][6] This dual

inhibition means that while it blocks the production of the pro-inflammatory mediator LTB4, it

also prevents the breakdown of the pro-inflammatory peptide PGP, which may have contributed

to its lack of clinical efficacy.[7]

Signaling Pathways
The primary signaling pathway affected by JNJ-40929837 is the leukotriene biosynthesis

pathway. By inhibiting LTA4H, JNJ-40929837 prevents the conversion of LTA4 to LTB4. This

can also lead to a "shunting" of the pathway, where the accumulated LTA4 is instead converted

to cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.
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Caption: JNJ-40929837 inhibits LTA4H, blocking LTB4 production and PGP degradation.

Quantitative Data
While specific IC50 or Ki values for JNJ-40929837 are not readily available in the public

domain, its high potency has been noted.[7] Clinical trial data provides insight into its in-vivo

target engagement.

Table 1: In-Vivo Target Engagement of JNJ-40929837 in a Bronchial Allergen Challenge Model

Parameter Treatment Group Outcome Reference

LTB4 Production in

Whole Blood

JNJ-40929837 (100

mg/day)
Substantially inhibited [8]

Sputum LTB4 Levels
JNJ-40929837 (100

mg/day)
Decreased [8]

Table 2: Clinical Efficacy of JNJ-40929837 in a Bronchial Allergen Challenge Model

Primary Outcome
JNJ-40929837 vs.
Placebo

P-value Reference

Maximal Percent

Reduction in FEV1

(Late Asthmatic

Response)

No significant

attenuation
0.63 [8]

Experimental Protocols
In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
(Representative Protocol)
This protocol is based on methodologies used for assessing the activity of LTA4H inhibitors.[9]

[10]

Enzyme and Substrate Preparation:
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Recombinant human LTA4H is expressed and purified.

The substrate, LTA4, is freshly prepared by the hydrolysis of LTA4 methyl ester in a

degassed solution of NaOH in cold acetone under a nitrogen atmosphere.

Inhibition Assay:

Purified LTA4H (e.g., 300 ng) is pre-incubated with varying concentrations of JNJ-
40929837 in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA) for

15 minutes at 37°C.

The reaction is initiated by the addition of LTA4 (final concentration, e.g., 150 nM).

The reaction is allowed to proceed for 10 minutes at 37°C.

The reaction is terminated by dilution in an assay buffer.

Quantification of LTB4:

The amount of LTB4 produced is quantified using reverse-phase high-performance liquid

chromatography (RP-HPLC) or a specific LTB4 enzyme immunoassay (EIA).

Data Analysis:

The percentage of inhibition at each concentration of JNJ-40929837 is calculated relative

to a vehicle control.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTA4H

activity, is determined by fitting the data to a dose-response curve.

Clinical Trial: Bronchial Allergen Challenge
(NCT01241422) Experimental Workflow
The following workflow outlines the design of the clinical trial that evaluated the efficacy of JNJ-
40929837 in patients with mild atopic asthma.[8]
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Study Design: Double-Blind, 3-Period Crossover

Key Procedures
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Mild Atopic Asthma Randomization

Treatment Period 1
(7 days)

Washout
(14 days)

Bronchial Allergen Challenge (BAC)
on Day 6 of each period

Treatment Period 2
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(7 days)

JNJ-40929837
(100 mg/day for 6 days,

50 mg on day 7)

Montelukast
(10 mg/day) Placebo

Measure FEV1
(Primary Outcome:

Late Asthmatic Response)

Measure LTB4 in
Whole Blood and Sputum
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Caption: Workflow of the NCT01241422 clinical trial.
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Conclusion
JNJ-40929837 is a potent inhibitor of both the epoxide hydrolase and aminopeptidase activities

of LTA4H. While it effectively reduces the production of the pro-inflammatory mediator LTB4 in

humans, this target engagement did not translate into clinical benefit in an asthma model. The

dual inhibition of LTA4H, preventing the degradation of the pro-inflammatory peptide PGP, and

the potential for shunting the leukotriene pathway towards bronchoconstrictive cysteinyl

leukotrienes, may have contributed to its lack of efficacy. The study of JNJ-40929837 provides

valuable insights into the complexities of targeting the leukotriene pathway and underscores

the importance of considering the multifaceted roles of enzymes in inflammatory processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [JNJ-40929837: A Technical Guide to its Mechanism of
Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383383#jnj-40929837-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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